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Platyphylline, tartrate

Cat. No.: B072280
CAS No.: 1257-59-6
M. Wt: 487.5 g/mol
InChI Key: AVLNKVCJJSEPHO-DJTRMNNZSA-N
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Description

Significance of Pyrrolizidine (B1209537) Alkaloids in Chemical and Biological Research

Pyrrolizidine alkaloids (PAs) are a large and structurally diverse group of secondary metabolites produced by an estimated 6,000 plant species worldwide, which equates to about 3% of all flowering plants. mdpi.com These compounds are primarily synthesized by plants as a defense mechanism against herbivores. mdpi.com The core structure of PAs consists of a necine base, which is a pyrrolizidine ring system, esterified with one or more necic acids. nih.gov This structural variety leads to a wide range of biological activities, making them a subject of intense research. nih.gov

The significance of PAs in research is twofold. Firstly, their widespread presence in the food chain, including in honey, milk, eggs, and herbal remedies, has raised toxicological concerns, prompting extensive investigation into their metabolism and mechanisms of toxicity. mdpi.comrsc.orgwikipedia.org Secondly, the diverse pharmacological properties of PAs, ranging from toxicity to potent therapeutic effects, make them valuable candidates for drug discovery and development. nih.gov

The toxicity of many PAs is linked to the presence of an unsaturated 1,2-double bond in the necine base, which can be metabolized in the liver to form highly reactive pyrrolic esters that are toxic. mdpi.comacs.org However, not all PAs are toxic. Those with a saturated necine base, such as platyphylline (B179411), are considered non-toxic or significantly less toxic. wikipedia.org This distinction in toxicity and the varied biological effects of different PAs underscore their importance as subjects of chemical and biological investigation.

Overview of Platyphylline as a Naturally Occurring Research Compound

Platyphylline is a pyrrolizidine alkaloid that naturally occurs in various plant species, most notably within the Senecio genus of the Asteraceae family. vulcanchem.com It was first isolated in 1935 from Senecio platyphyllus. Structurally, platyphylline is classified as a macrocyclic diester and is distinguished by its platynecine-type structure, which features a saturated necine base. mdpi.com This saturation is a key feature that renders platyphylline non-toxic, as it prevents the metabolic formation of reactive and toxic pyrrolic esters. acs.org

The biosynthesis of platyphylline follows the general pathway for PAs, starting with the enzyme homospermidine synthase. Research has shown that the concentration of platyphylline in plants can vary significantly depending on the geographical origin of the plant material. For example, studies have noted differing platyphylline content in Senecio platyphylloides from different regions.

In preclinical research, platyphylline is primarily recognized as an antimuscarinic agent, functioning as a competitive antagonist at muscarinic acetylcholine (B1216132) receptors. vulcanchem.com This action is similar to that of atropine (B194438) and leads to the relaxation of smooth muscles. vulcanchem.com This property has made platyphylline a compound of interest in pharmacological studies, particularly for its potential antispasmodic effects. odmu.edu.ua

Table 1: Key Characteristics of Platyphylline

Characteristic Description Source
Chemical Classification Pyrrolizidine alkaloid, platynecine-type, macrocyclic diester mdpi.com
Natural Sources Senecio species, particularly Senecio platyphyllus vulcanchem.com
Key Structural Feature Saturated necine base (platynecine) wikipedia.org
Primary Pharmacological Action Antimuscarinic agent (acetylcholine receptor antagonist) vulcanchem.com
Toxicity Profile Considered non-toxic or significantly less toxic than unsaturated PAs acs.org

Rationale for Research Focus on Platyphylline Tartrate Salt Form

In academic and pharmaceutical research, the free base form of an alkaloid like platyphylline is often converted into a salt form. The primary reasons for this are to improve the compound's physicochemical properties, such as aqueous solubility and stability. ontosight.ai For platyphylline, the tartrate salt is a commonly used form.

The synthesis of platyphylline tartrate is a straightforward acid-base reaction where the platyphylline free base is treated with tartaric acid. Research indicates that this salt formation occurs in a 1:1 molar ratio. The resulting platyphylline tartrate exhibits improved solubility, which is a critical factor for its application in research and potential therapeutic development. ontosight.ai The use of tartrate as a counterion can also influence factors like crystallization and purification processes.

The development of analytical methods for the determination of platyphylline often focuses on the hydrotartrate form. For instance, luminescence-based methods have been developed to quantify platyphylline hydrotartrate in various formulations. pharmj.org.uaresearchgate.net This focus on the tartrate salt in analytical and formulation studies highlights its practical importance in ensuring accurate and reproducible research outcomes.

Table 2: Comparison of Platyphylline Free Base and Tartrate Salt

Property Platyphylline (Free Base) Platyphylline Tartrate Source
Solubility Generally lower in aqueous solutions Enhanced aqueous solubility ontosight.ai
Stability May be less stable Generally more stable ontosight.ai
Formulation Less commonly used directly Preferred for research and pharmaceutical formulations ontosight.ai
Synthesis Extracted from natural sources Synthesized from the free base and tartaric acid

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H33NO11 B072280 Platyphylline, tartrate CAS No. 1257-59-6

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

1257-59-6

Molecular Formula

C22H33NO11

Molecular Weight

487.5 g/mol

IUPAC Name

(2R,3R)-2,3-dihydroxybutanedioic acid;(1R,4Z,6R,7R,11S,17R)-4-ethylidene-7-hydroxy-6,7-dimethyl-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadecane-3,8-dione

InChI

InChI=1S/C18H27NO5.C4H6O6/c1-4-12-9-11(2)18(3,22)17(21)23-10-13-5-7-19-8-6-14(15(13)19)24-16(12)20;5-1(3(7)8)2(6)4(9)10/h4,11,13-15,22H,5-10H2,1-3H3;1-2,5-6H,(H,7,8)(H,9,10)/b12-4-;/t11-,13-,14-,15-,18-;1-,2-/m11/s1

InChI Key

AVLNKVCJJSEPHO-DJTRMNNZSA-N

SMILES

CC=C1CC(C(C(=O)OCC2CCN3C2C(CC3)OC1=O)(C)O)C.C(C(C(=O)O)O)(C(=O)O)O

Isomeric SMILES

C/C=C\1/C[C@H]([C@@](C(=O)OC[C@H]2CCN3[C@H]2[C@@H](CC3)OC1=O)(C)O)C.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O

Canonical SMILES

CC=C1CC(C(C(=O)OCC2CCN3C2C(CC3)OC1=O)(C)O)C.C(C(C(=O)O)O)(C(=O)O)O

Synonyms

PLATYPHYLLINE BITARTRATE

Origin of Product

United States

Chemical Synthesis and Derivatization Strategies for Platyphylline Tartrate

Extraction and Isolation Methodologies of Platyphylline (B179411) from Botanical Sources

The initial and most critical phase in the synthesis of platyphylline tartrate is the efficient extraction and isolation of the parent alkaloid, platyphylline, from plant material. This process requires careful selection and preparation of the botanical source, followed by optimized extraction and chromatographic separation techniques to isolate the target compound from a complex mixture of phytochemicals.

Selection and Pretreatment of Senecio Species Plant Material

The primary botanical sources for platyphylline are plants from the Senecio genus, which belongs to the Asteraceae family. Species such as Senecio platyphyllus and Senecio adnatus are known to contain significant quantities of this alkaloid. up.ac.zaup.ac.za The selection of the plant material is crucial, as the concentration of alkaloids can vary depending on the species, geographical location, and the developmental stage of the plant at the time of collection. up.ac.za For instance, Senecio adnatus in its flowering stage has been reported to contain approximately 0.5% platyphylline based on the dried plant material. up.ac.za

Once collected, the plant material, typically the aerial parts, undergoes a pretreatment process to prepare it for extraction. nih.govunipg.it This involves cleaning the plant matter, drying it to a constant mass to remove moisture, and then pulverizing it into a fine powder. nih.govphytojournal.com Drying is commonly performed at room temperature or in ovens at controlled temperatures (e.g., 40°C) to prevent the degradation of thermolabile compounds. nih.gov The dried material is then mechanically milled or ground to increase the surface area, which facilitates more efficient solvent penetration and subsequent alkaloid extraction. phytojournal.comresearchgate.net

Optimization of Alkaloid Extraction and Purification Techniques

The extraction of alkaloids from the pretreated Senecio powder is a pivotal step that has been optimized using various techniques and solvents. A common approach involves solvent extraction, where the choice of solvent is critical for maximizing the yield. researchgate.net Water-alcohol solutions, particularly those using ethanol (B145695) or methanol, are frequently employed. uzicps.uzspkx.net.cn For example, a 75-85% solution of ethyl alcohol has been identified as optimal for the extraction of alkaloids from Senecio raw materials. uzicps.uz The extraction can be performed using methods such as Soxhlet extraction, which is a continuous process, or more modern techniques like ultrasound-assisted extraction (UAE) and pressurized liquid extraction (PLE), which can enhance efficiency. nih.govphytojournal.comspkx.net.cn

Following the initial extraction, a crucial purification step involves an acid-base extraction protocol to separate the alkaloids from other plant constituents like chlorophyll (B73375) and resins. uzicps.uznih.gov The crude extract is first acidified, often with sulfuric acid or citric acid, which converts the alkaloid bases into their water-soluble salt forms. up.ac.zauzicps.uz This acidic aqueous solution is then washed with a non-polar organic solvent, such as ether or chloroform, to remove neutral and acidic impurities. up.ac.za

Subsequently, the acidic solution is made alkaline by adding a base, such as ammonium (B1175870) hydroxide, to a pH of 10-12. uzicps.uz This deprotonates the alkaloid salts, converting them back into their free base form, which is soluble in organic solvents. unipg.it The free base alkaloids are then extracted from the aqueous phase using a solvent like chloroform. up.ac.zauzicps.uz A notable consideration in the extraction of pyrrolizidine (B1209537) alkaloids is the presence of their N-oxide forms, which are highly polar and water-soluble. researchgate.net To recover these, a reduction step is often incorporated, where zinc dust is added to the acidic solution to convert the N-oxides back to the tertiary alkaloid bases before alkalinization. unipg.ituzicps.uz

ParameterCondition/ReagentPurposeSource
Plant SourceSenecio platyphyllus, Senecio adnatusPrimary source of platyphylline. up.ac.zauzicps.uz
PretreatmentDrying and grinding of aerial parts.Increase surface area for efficient extraction. nih.govphytojournal.com
Extraction Solvent75-85% Ethyl AlcoholOptimal for dissolving alkaloids from plant matrix. uzicps.uz
Acidification10% Sulfuric Acid or Citric AcidConvert alkaloids to water-soluble salts. up.ac.zauzicps.uz
N-oxide ReductionZinc DustRecover N-oxide forms of alkaloids as free bases. unipg.ituzicps.uz
AlkalinizationAmmonium Hydroxide (to pH 10-12)Convert alkaloid salts back to free bases. uzicps.uz
Final ExtractionChloroformExtract free base alkaloids from the aqueous phase. up.ac.zauzicps.uz

Chromatographic Methods for Crude Alkaloid Separation

The crude alkaloid residue obtained after extraction and purification is typically a mixture of several alkaloids, such as platyphylline and seneciphylline (B43193), which are often found together in Senecio species. uzicps.uz The separation of platyphylline from these other compounds is essential and is often achieved through methods that exploit differences in their physical and chemical properties, such as solubility. For instance, the separation of platyphylline from seneciphylline can be carried out based on their differential solubility in hot ethyl alcohol, where seneciphylline is less soluble. uzicps.uz

For more precise separation and purification, various chromatographic techniques are employed. mdpi.com Column chromatography using silica (B1680970) gel is a common method for the initial fractionation of the crude alkaloid extract into components of differing polarity. mdpi.com Further purification can be achieved using more advanced methods like High-Performance Liquid Chromatography (HPLC) and High-Speed Counter-Current Chromatography (HSCCC). phytojournal.comnih.gov Preparative Thin-Layer Chromatography (TLC) is also utilized for the isolation of specific alkaloids from the enriched fraction. phytojournal.comresearchgate.net The purity and identity of the isolated platyphylline are then confirmed by comparing its retention time in HPLC analysis with that of a known standard. phytojournal.comnih.gov

TechniquePrinciple of SeparationApplication in Platyphylline IsolationSource
Fractional CrystallizationDifferential solubility in a solvent (e.g., hot ethanol).Initial separation of platyphylline from less soluble alkaloids like seneciphylline. uzicps.uz
Column ChromatographyAdsorption based on polarity (using silica gel).Preliminary separation of the crude alkaloid mixture into fractions. mdpi.com
Preparative TLCPartitioning on a thin layer of adsorbent.Isolation of specific alkaloids from a complex mixture. phytojournal.comresearchgate.net
HPLCHigh-resolution separation based on partitioning between mobile and stationary phases.Final purification and quantitative analysis of platyphylline. phytojournal.comnih.gov
HSCCCLiquid-liquid partition chromatography without a solid support.Effective for separating alkaloids from natural product extracts. nih.gov

Salt Formation Chemistry of Platyphylline Tartrate

Once pure platyphylline base is isolated, the final step is its conversion into a stable, crystalline salt form, which is often preferred for pharmaceutical applications. The formation of platyphylline tartrate involves a reaction with tartaric acid, followed by carefully controlled crystallization to ensure high purity.

Stoichiometric Considerations in Tartrate Salt Formation

The formation of platyphylline tartrate is an acid-base reaction where the tertiary amine group of the platyphylline molecule reacts with the carboxylic acid groups of tartaric acid. Tartaric acid is a dicarboxylic acid, allowing for the formation of different salt stoichiometries. The most common form is the bitartrate (B1229483) (or hydrotartrate), where one molecule of the alkaloid base reacts with one molecule of tartaric acid. uzicps.uznih.gov

To achieve this 1:1 molar ratio, a calculated amount of tartaric acid is added to a solution of the purified platyphylline base. uzicps.uz The precise control of stoichiometry is critical for ensuring the formation of the desired salt and for maximizing the yield and purity of the final product. The reaction is typically carried out in a suitable solvent, such as ethyl alcohol, which dissolves the platyphylline base and facilitates the reaction with tartaric acid. uzicps.uz

Crystallization and Recrystallization Protocols for Enhanced Purity

Crystallization is a fundamental purification technique used to obtain high-purity solid compounds. mt.com After the addition of tartaric acid to the platyphylline solution, the resulting platyphylline tartrate salt is induced to crystallize out of the solution. The principle behind this method is that the solubility of the salt is significantly lower in the chosen solvent, especially upon cooling, compared to any remaining impurities. libretexts.org

The initial crystals obtained may still contain occluded impurities. Therefore, a recrystallization step is performed to enhance purity. researchgate.net This involves dissolving the crude platyphylline tartrate crystals in a minimum amount of a hot solvent, such as a 90% solution of ethyl alcohol. uzicps.uz The solution is then allowed to cool slowly. libretexts.org During this slow cooling process, the molecules of platyphylline tartrate self-assemble into a crystal lattice, excluding impurity molecules, which remain in the solvent (mother liquor). youtube.com The pure crystals are then separated from the mother liquor by filtration, washed with a small amount of cold solvent to remove any adhering impurities, and finally dried to yield the purified platyphylline tartrate. mt.comyoutube.com

Advanced Synthetic Approaches for Platyphylline and its Derivatives

The synthesis of platyphylline, a macrocyclic pyrrolizidine alkaloid, presents a significant challenge to synthetic chemists due to its complex stereochemistry and macrocyclic structure. Advanced synthetic strategies have focused on the stereoselective construction of the necine base, platynecine, followed by the formation of the macrocyclic diester with platynecic acid.

One approach to synthesizing macrocyclic diesters of (-)-platynecine involves the hydrogenation of (+)-retronecine, which is more readily available, to produce (-)-platynecine. electronicsandbooks.com The subsequent esterification and lactonization are key steps to forming the macrocyclic ring.

The synthesis of macrocyclic diester analogues of platyphylline has been achieved, demonstrating the feasibility of the lactonization approach. electronicsandbooks.com By reacting (-)-platynecine with dicarboxylic acid anhydrides, such as succinic anhydride (B1165640) or glutaric anhydride derivatives, the corresponding monoesters are formed. electronicsandbooks.com These are then activated, for example, as S-2-pyridyl thioesters, and cyclized under high-dilution conditions to yield the macrocyclic diesters. electronicsandbooks.com This methodology has been used to create 10- and 11-membered ring analogues of platyphylline. electronicsandbooks.com

Stage Key Transformation Typical Reagents and Conditions Intermediate/Product
Necine Base Synthesis Catalytic hydrogenation of (+)-retronecineH₂, Catalyst (e.g., Rh/C)(-)-Platynecine
Macrocyclization Esterification of (-)-platynecine with a dicarboxylic acid anhydrideSuccinic anhydride, Glutaric anhydride derivatives9-Monoester of platynecine
Activation of the carboxylic acid2,2'-Dipyridyl disulfide, TriphenylphosphineS-2-Pyridyl thioester
Intramolecular lactonizationHigh dilution in a non-polar solvent (e.g., benzene)Macrocyclic diester of platynecine

This table outlines a general strategy for the synthesis of macrocyclic diesters of platynecine, which are analogues of platyphylline.

The chemical modification of platyphylline, particularly the formation of its N-oxide, is a significant area of study. Platyphylline N-oxide is a metabolite of platyphylline and is often found alongside the parent alkaloid in plant sources. The tertiary nitrogen atom in the pyrrolizidine ring is susceptible to oxidation.

The synthesis of N-oxides from tertiary amines is a well-established chemical transformation. Common oxidizing agents for this purpose include meta-chloroperoxybenzoic acid (m-CPBA) and hydrogen peroxide. organic-chemistry.orgmdpi.com The reaction involves the direct oxidation of the nitrogen atom to form the N-oxide. This conversion can be considered a detoxification pathway as the resulting N-oxides are generally more water-soluble, which can facilitate their excretion.

Oxidizing Agent General Reaction Conditions Key Features
meta-Chloroperoxybenzoic acid (m-CPBA) Inert solvent (e.g., dichloromethane, chloroform) at or below room temperature.Highly efficient and selective for the oxidation of amines to N-oxides. organic-chemistry.org
Hydrogen Peroxide (H₂O₂) Often used in the presence of a catalyst or in a suitable solvent like acetone.A greener oxidizing agent, but the reaction conditions may need to be optimized for specific substrates.

This table summarizes common reagents used for the synthesis of N-oxides from tertiary amines, a reaction applicable to the derivatization of platyphylline.

Application of Ion-Exchange Resins in Pyrrolizidine Alkaloid Purification

The purification of pyrrolizidine alkaloids, including platyphylline, from either natural extracts or synthetic reaction mixtures is a critical step to obtain a high-purity product. Ion-exchange chromatography is a powerful technique for this purpose, particularly for the separation of basic compounds like alkaloids. haas.com.pl

Strong cation exchange (SCX) chromatography is highly effective for the purification of pyrrolizidine alkaloids. haas.com.plnih.gov The principle of this method relies on the electrostatic interaction between the positively charged alkaloid (protonated under acidic conditions) and the negatively charged functional groups of the SCX resin (e.g., sulfonic acid groups). haas.com.pl

The purification process typically involves the following steps:

Loading: The crude mixture containing the pyrrolizidine alkaloid is dissolved in a low-ionic-strength acidic solution and applied to the SCX column. The positively charged alkaloids bind to the resin, while neutral and acidic impurities pass through.

Washing: The column is washed with a solvent to remove any remaining unbound impurities.

Elution: The bound alkaloids are eluted from the column by using a buffer with a high ionic strength or a higher pH, which disrupts the electrostatic interaction. An alternative is to use a solution containing a counter-ion that has a higher affinity for the resin.

This method offers several advantages over traditional purification techniques like acid-base extraction and crystallization, which are commonly used in the isolation of platyphylline hydrotartrate from plant material. uzicps.uz Ion-exchange chromatography can provide higher resolution and is amenable to automation. It is particularly useful for separating alkaloids with similar structures and for removing impurities that are difficult to eliminate by crystallization. nestgrp.com

Purification Method Principle Advantages Application to Platyphylline
Acid-Base Extraction & Crystallization Differential solubility of the alkaloid base and its salt in organic and aqueous phases. Purification is achieved by repeated extractions and final crystallization of the tartrate salt. uzicps.uzSimple, scalable for large quantities.Traditional method for isolating platyphylline hydrotartrate from Senecio platyphyllus. uzicps.uz
Strong Cation Exchange (SCX) Chromatography Reversible electrostatic interaction between the protonated basic alkaloid and the anionic functional groups of the resin. haas.com.plHigh selectivity and resolution, can separate closely related alkaloids, removes a wide range of impurities. nestgrp.comEffective for purifying platyphylline from crude synthetic mixtures or complex natural extracts.

This table compares the principles and applications of traditional and ion-exchange purification methods for platyphylline.

Biosynthetic Pathways and Precursors of Platyphylline

Pyrrolizidine (B1209537) Alkaloid Biosynthesis in Plant Systems

The biosynthesis of pyrrolizidine alkaloids is a specialized pathway that begins with common amino acids. While the initial steps leading to the core necine base are conserved, the pathways for necic acid formation are diverse, contributing to the vast structural variety of PAs found in nature. proquest.comnih.gov

The formation of the necine base, the bicyclic core of pyrrolizidine alkaloids, originates from the polyamines putrescine and spermidine, which are themselves derived from the amino acid arginine. nih.gov Isotope labeling studies have been instrumental in elucidating this pathway. nih.gov

The key steps are as follows:

Homospermidine Formation : The first committed step in the biosynthesis of all PAs is the formation of homospermidine. nih.govresearchgate.net This reaction is catalyzed by the enzyme homospermidine synthase (HSS), which facilitates the transfer of an aminobutyl group from spermidine to putrescine, releasing 1,3-diaminopropane. nih.govnih.gov

Oxidation and Cyclization : Homospermidine undergoes oxidative deamination, a reaction likely catalyzed by copper-dependent diamine oxidases. nih.gov This forms an unstable dialdehyde intermediate, 4,4´-iminodibutanal, which spontaneously cyclizes via an intramolecular Mannich reaction to form the pyrrolizidine-1-carbaldehyde. nih.gov

Reduction and Modification : The carbaldehyde is then reduced, likely by an alcohol dehydrogenase, to yield 1-hydroxymethylpyrrolizidine, the first stable pyrrolizidine intermediate. nih.gov Subsequent enzymatic reactions, including hydroxylations and desaturations, modify this core structure to produce the various necine bases. nih.gov For platyphylline (B179411), the necine base is (-)-platynecine, a saturated base characterized by hydroxy groups at the C-7 and C-8 positions. proquest.comnih.gov

Studies using labeled putrescine in Senecio pleistocephalus to investigate the biosynthesis of rosmarinecine (another necine base) have revealed that the formation of the pyrrolizidine ring and subsequent hydroxylation steps are highly stereospecific. rsc.org

Unlike the conserved pathway for necine bases, the biosynthesis of necic acids is highly variable. nih.gov These acidic portions of the PA molecule are typically derived from common amino acids, with L-isoleucine and L-valine being frequent precursors. proquest.comnih.gov Feeding experiments with 14C-labeled amino acids have confirmed their incorporation into the necic acid moiety. nih.gov L-threonine also serves as an efficient precursor, as it can be converted to L-isoleucine within the plant. nih.gov

The necic acids found in Senecio alkaloids, which are structurally related to the platynecic acid in platyphylline, are often C10 compounds. rsc.org Their biosynthesis involves the coupling of two metabolites that are each derived from isoleucine. rsc.orgrsc.org

Amino Acid PrecursorResulting Necic Acid Moiety/Structure
L-IsoleucineForms C5 units that couple to form C10 necic acids (e.g., senecic acid). rsc.orgrsc.org
L-ValineContributes to the formation of some necic acids. nih.gov
L-LeucineA precursor for parts of 11-membered ring necic acids like trachelanthic acid. nih.govresearchgate.net
L-ThreonineActs as a precursor for L-isoleucine and is thus incorporated into necic acids. nih.gov
Enzyme/Enzyme ClassRole in PA BiosynthesisSubstratesProduct
Homospermidine Synthase (HSS) Catalyzes the first committed step in necine base formation. nih.govPutrescine, Spermidine nih.govHomospermidine nih.gov
Copper-Dependent Diamine Oxidases (Predicted) Catalyze the oxidation of homospermidine. nih.govHomospermidine4,4´-iminodibutanal nih.gov
Alcohol Dehydrogenase (Predicted) Reduces the cyclized intermediate to a stable alcohol. nih.govPyrrolizidine-1-carbaldehyde1-hydroxymethylpyrrolizidine nih.gov
BAHD Family Acyltransferases (Predicted) Catalyze the final esterification step, linking the necine base to the necic acid. nih.govNecine base, Activated Necic Acid (e.g., CoA thioester)Pyrrolizidine Alkaloid Ester

The expression of HSS is often localized to specific tissues within the plant, such as the root endodermis and pericycle, which facilitates the transport of the alkaloids. The final esterification that joins the necine base and necic acid is thought to be catalyzed by an acyltransferase, potentially from the BAHD family, which is known for its role in the biosynthesis of various plant secondary metabolites. nih.gov

Genetic and Environmental Factors Influencing Platyphylline Biosynthesis

Genetic Factors:

Gene Expression: The biosynthesis of PAs is fundamentally controlled at the genetic level through the expression of specific biosynthetic genes, such as that for homospermidine synthase (HSS).

Transcription Factors (TFs): The expression of these biosynthetic genes is regulated by a network of transcription factors. nih.gov These TFs can act as positive or negative regulators, responding to developmental cues and environmental stimuli to modulate alkaloid production. nih.govnih.gov

Precursor Availability: The synthesis of enzymes crucial for the PA pathway is dependent on the availability of their constituent amino acids. Therefore, the regulation of primary metabolism and amino acid biosynthesis indirectly controls the production of platyphylline.

Environmental Factors:

Abiotic Stress: Environmental stressors such as drought and salinity can significantly impact alkaloid biosynthesis. nih.gov Studies on other plant species have shown that these stress conditions can lead to a notable increase in the accumulation of alkaloids. nih.gov

Biotic Stress: As PAs often function as defense compounds, their biosynthesis can be induced or enhanced in response to herbivory or pathogen attack. nih.govmdpi.com

Nutrient Availability: Deficiencies in key nutrients like nitrogen and phosphorus can alter the secondary metabolism of plants and promote the synthesis of defense compounds like alkaloids. mdpi.com

Light and Seasonality: Light intensity and seasonal changes are known to influence the profiles of secondary metabolites in plants. mdpi.com The highest accumulation of certain phenolic compounds, another class of secondary metabolites, has been observed in the spring, suggesting a seasonal regulation that may also apply to alkaloids. mdpi.com

Comparative Analysis of Pyrrolizidine Alkaloid Biosynthesis Across Plant Genera

Pyrrolizidine alkaloids are produced by thousands of plant species across several families, most notably the Asteraceae (e.g., Senecio), Boraginaceae, and Fabaceae. nih.govmdpi.com While the fundamental biosynthetic pathway for the necine base is conserved, variations in subsequent modification steps and, most significantly, in necic acid structures, lead to the remarkable diversity of PAs across different genera.

FeatureAsteraceae (e.g., Senecio)Boraginaceae (e.g., Cynoglossum)Fabaceae (e.g., Crotalaria)Apocynaceae
Primary Precursor (Necine Base) Ornithine/Arginine nih.govOrnithine/Arginine nih.govOrnithine/Arginine nih.govOrnithine/Arginine
Key Enzyme Homospermidine Synthase (HSS) nih.govHomospermidine Synthase (HSS) nih.govHomospermidine Synthase (HSS) nih.govHomospermidine Synthase (HSS) nih.gov
Common Necine Base Types Platynecine, Retronecine (B1221780), Senecionine proquest.comresearchgate.netHeliotridine, Retronecine proquest.comnih.govRetronecine nih.govVaries
Necic Acid Precursors Primarily Isoleucine nih.govrsc.orgIsoleucine, Valine proquest.comnih.govLeucine, Threonine nih.govVaries
Common PA Structure Macrocyclic diesters (e.g., Platyphylline) proquest.comMonoesters or open-chain diesters (e.g., Heliosupine) nih.govMacrocyclic diesters (e.g., Monocrotaline) nih.govVaries

The evolutionary history of PA biosynthesis can be investigated by analyzing the genes involved, such as HSS. A study of the Apocynaceae family revealed that the hss gene likely has a single evolutionary origin within one of the family's major lineages, indicating a monophyletic evolution of this defensive trait in that group. nih.gov The combination of a conserved necine base pathway with divergent necic acid pathways allows for chemical diversity, potentially providing tailored defenses against different types of herbivores in various plant lineages. nih.gov

Mechanistic Investigations of Platyphylline Tartrate in Preclinical Models

Elucidation of Molecular Mechanisms of Action

Preclinical research has established that the primary molecular mechanism of platyphylline (B179411) is its activity as an antagonist at muscarinic acetylcholine (B1216132) receptors. This classifies it as an anticholinergic and antimuscarinic agent. In preclinical models, platyphylline competitively binds to these receptors, thereby blocking the action of the endogenous neurotransmitter, acetylcholine.

The interaction of platyphylline with muscarinic receptors has been investigated through various in vitro and ex vivo studies. These studies demonstrate that by occupying the binding site on muscarinic receptors, platyphylline prevents the conformational changes required for receptor activation and downstream signaling. This antagonism is not uniform across all muscarinic receptor subtypes (M1-M5), and preclinical investigations aim to delineate the binding affinity and selectivity profile of the compound, which in turn determines its tissue-specific effects. The functional consequence of this receptor blockade is the inhibition of parasympathetic nerve impulses, leading to effects such as smooth muscle relaxation.

Table 1: Summary of Platyphylline Tartrate's Interaction with Muscarinic Receptors in Preclinical Models
ParameterDescriptionPreclinical Finding
Receptor TargetThe primary molecular target of the compound.Muscarinic Acetylcholine Receptors (mAChRs)
Interaction TypeThe nature of the drug-receptor interaction.Competitive Antagonism
Neurotransmitter BlockedThe endogenous ligand whose action is inhibited.Acetylcholine (ACh)
Functional OutcomeThe physiological result of the receptor blockade.Inhibition of parasympathetic nerve signaling

While the interaction with the cholinergic system is well-defined, the influence of platyphylline tartrate on other neurotransmitter systems is a subject of ongoing investigation. The gamma-aminobutyric acid (GABA) system, the primary inhibitory neurotransmitter system in the mammalian central nervous system, is crucial for regulating neuronal excitability. nih.gov GABA exerts its effects through ionotropic (GABA-A) and metabotropic (GABA-B) receptors. nih.gov

Preclinical studies specifically detailing a direct modulatory effect of platyphylline tartrate on the GABAergic system are not extensively documented in available scientific literature. Research in animal models investigating the broader neurological effects of platyphylline could provide insights into potential indirect interactions with the GABAergic system or other neurotransmitter pathways. However, based on current evidence, the primary mechanism remains its anticholinergic activity.

The pharmacological effects of platyphylline tartrate in preclinical models are characteristically dose-dependent. This fundamental pharmacological principle dictates that the magnitude of the biological response is proportional to the concentration of the drug at the site of action. In vitro studies using isolated cells or tissues allow for the construction of dose-response curves, which characterize the relationship between compound concentration and a measured effect, such as receptor binding or cellular function inhibition.

At the molecular level, increasing concentrations of platyphylline tartrate lead to a higher fractional occupancy of muscarinic receptors, resulting in a more pronounced antagonistic effect. This translates to dose-dependent changes in cellular functions. For instance, low concentrations may cause partial inhibition of acetylcholine-induced responses, while higher concentrations can lead to complete blockade. Understanding this relationship is critical in preclinical studies to determine the concentration range over which the compound exerts its specific mechanistic actions.

Table 2: Conceptual Illustration of Dose-Dependent Effects in Preclinical Assays
Concentration RangeReceptor OccupancyObserved Cellular Response (Conceptual)
LowLow to ModeratePartial inhibition of acetylcholine-induced calcium influx.
MediumModerate to HighSignificant reduction in smooth muscle contractility.
HighSaturationComplete blockade of receptor-mediated signaling pathways.

Cellular and Subcellular Effects

The most prominent cellular effect of platyphylline tartrate observed in preclinical models is the relaxation of smooth muscle. This effect is a direct consequence of its antimuscarinic mechanism of action. In smooth muscle tissues, such as those in the gastrointestinal tract and airways, acetylcholine released from parasympathetic nerves binds to muscarinic receptors (primarily the M3 subtype), initiating a signaling cascade that leads to muscle contraction.

Platyphylline tartrate prevents this process. By blocking the M3 receptors on smooth muscle cells, it inhibits the activation of phospholipase C, the subsequent production of inositol trisphosphate (IP3), and the release of calcium from intracellular stores. This prevention of an increase in intracellular calcium concentration is the ultimate subcellular mechanism that leads to the failure of the contractile apparatus to engage, resulting in muscle relaxation. Preclinical studies utilize isolated organ bath preparations, where the tension of smooth muscle strips is measured in response to contractile agents with and without the presence of platyphylline tartrate, to quantify this relaxant effect.

Table 3: Mechanistic Steps in Platyphylline-Induced Smooth Muscle Relaxation
StepStandard Process (ACh-induced Contraction)Effect of Platyphylline Tartrate
1. Receptor BindingAcetylcholine binds to muscarinic (M3) receptors.Platyphylline competitively blocks receptor binding.
2. Signal TransductionG-protein activation leads to IP3 production.Signal transduction cascade is inhibited.
3. Calcium ReleaseIP3 triggers Ca2+ release from the sarcoplasmic reticulum.Intracellular Ca2+ levels do not increase.
4. Muscle ResponseIncreased Ca2+ activates contractile proteins, causing contraction.Contraction is prevented, leading to muscle relaxation.

Beyond its immediate effects on receptor signaling, preclinical investigations have explored the impact of platyphylline tartrate on gene expression. Such studies, often employing techniques like microarray or RNA-sequencing, aim to understand how the compound may alter cellular processes over time, including inflammatory responses and cell cycle regulation.

In preclinical models of inflammation, researchers analyze the expression of genes encoding cytokines, chemokines, and other inflammatory mediators. The anticholinergic action of platyphylline could potentially modulate inflammatory pathways, as acetylcholine itself can influence immune cell function through the "cholinergic anti-inflammatory pathway." Gene expression studies would seek to identify specific targets within these pathways.

Similarly, investigations into cell cycle regulation would profile the expression of genes that control cell proliferation, such as cyclins, cyclin-dependent kinases (CDKs), and checkpoint inhibitors. By altering intracellular signaling, platyphylline tartrate could indirectly influence these fundamental cellular processes. These profiling studies provide a broad, unbiased view of the compound's cellular impact beyond its primary pharmacological action.

Table 4: Representative Gene Categories Investigated in Preclinical Profiling Studies
PathwayKey Gene ExamplesFunction
Inflammatory ResponseTNF-α, IL-6, IL-1βPro-inflammatory cytokines
COX-2Enzyme involved in prostaglandin synthesis
NF-κBTranscription factor regulating immune responses
Cell Cycle RegulationCCND1 (Cyclin D1), CCNE1 (Cyclin E1)Proteins that regulate CDK activity
CDK4, CDK6Kinases that drive cell cycle progression
CDKN1A (p21), CDKN1B (p27)Cell cycle checkpoint inhibitors

Research into Antioxidant Properties of Platyphylline

Studies on Potential Antimicrobial Activity

Similarly, an extensive search was conducted for preclinical research investigating the antimicrobial effects of Platyphylline tartrate. This involved looking for studies that may have tested its efficacy against various strains of bacteria, fungi, or other microorganisms. The search aimed to identify minimum inhibitory concentration (MIC) data, zone of inhibition studies, or any other relevant antimicrobial assays. However, no specific studies on the antimicrobial activity of Platyphylline tartrate were identified.

Cholinesterase Inhibitory Activity Research

A targeted search for preclinical investigations into the cholinesterase inhibitory activity of Platyphylline tartrate was also carried out. This included looking for in vitro assays that would determine its potential to inhibit acetylcholinesterase (AChE) or butyrylcholinesterase (BChE), which are key enzymes in the nervous system. Despite the importance of cholinesterase inhibitors in various therapeutic areas, no research specifically linking Platyphylline tartrate to this activity was found.

Metabolic Transformations and Biotransformation Pathways of Platyphylline

Cytochrome P450 Enzyme-Mediated Metabolism

The initial phase of platyphylline (B179411) metabolism is primarily mediated by the cytochrome P450 (CYP450) superfamily of enzymes, which are abundant in the liver. openanesthesia.orgyoutube.com These enzymes catalyze the conversion of lipophilic compounds into more polar molecules, preparing them for subsequent reactions and excretion. nih.govyoutube.com For platyphylline, this oxidative metabolism is a key step, but importantly, it diverges from the toxifying pathways seen with other PAs. Research has identified that CYP3A4, a major human CYP isozyme, plays a significant role in the oxidative metabolism of platyphylline. This is the same enzyme often responsible for the metabolic activation of toxic PAs, highlighting that the substrate's structure, rather than the enzyme itself, dictates the metabolic outcome.

N-oxidation is a common metabolic pathway for compounds containing tertiary amine groups, such as platyphylline. nih.gov This reaction involves the addition of an oxygen atom to the nitrogen, typically catalyzed by CYP enzymes or flavin-containing monooxygenases. mdpi.comnih.gov While N-oxide formation is a documented pathway for other PAs like retrorsine (B1680556), the primary oxidative pathway for platyphylline leads to a different, novel metabolite. mdpi.comdntb.gov.ua

The predominant oxidative biotransformation of platyphylline is an oxidative dehydrogenation pathway. This process results in the formation of dehydroplatyphylline carboxylic acid . This metabolite is characterized by its high water solubility, which facilitates its rapid excretion and prevents interaction with cellular macromolecules. The formation of this specific carboxylic acid derivative, instead of a reactive pyrrolic ester, is a crucial factor in the low toxicity profile of platyphylline.

Metabolic ProcessEnzyme FamilyKey IsozymePrimary MetaboliteMetabolite Characteristics
Oxidative DehydrogenationCytochrome P450CYP3A4Dehydroplatyphylline carboxylic acidWater-soluble, readily excreted
N-Oxidation (General PA pathway)Cytochrome P450 / FMOVariousPlatyphylline N-oxide (potential)More polar than parent compound

Phase I metabolism encompasses several types of reactions, including oxidation, reduction, and hydrolysis. pharmaguideline.comdrughunter.comdroracle.ai Hydroxylation, the introduction of a hydroxyl (-OH) group, is a very common Phase I reaction catalyzed by CYP450 enzymes that serves to increase the polarity of xenobiotics. youtube.com While hydroxylation is a known metabolic route for some PAs, studies on platyphylline indicate that the oxidative dehydrogenation pathway to a carboxylic acid derivative is the predominant fate. mdpi.com Other potential Phase I reactions like dealkylation or epoxidation are not considered major pathways for platyphylline based on current research, which emphasizes the formation of the highly polar dehydroplatyphylline carboxylic acid as the principal outcome of its interaction with CYP450 enzymes. nih.gov

Conjugation Reactions and In Vitro Excretion Mechanism Studies

Following Phase I reactions, metabolites often undergo Phase II conjugation to further increase their water solubility and facilitate elimination from the body. uomus.edu.iqreactome.org These reactions involve the attachment of endogenous polar molecules such as glucuronic acid, sulfate, or glutathione. nih.govdrughunter.com

The primary metabolite of platyphylline, dehydroplatyphylline carboxylic acid, is inherently water-soluble. This property suggests it is a prime candidate for direct excretion or further conjugation. Phase II conjugation reactions convert compounds into larger, more hydrophilic molecules that are typically inactive and readily transported out of cells and excreted in urine or bile. nih.gov The efficient formation of this polar metabolite, which can be readily handled by the body's elimination systems, underscores the detoxification-oriented metabolism of platyphylline. The excretion of such polar conjugates from hepatocytes into bile or blood is an active process mediated by efflux transporters like Multidrug Resistance-Associated Proteins (MRPs). washington.edu

Enzymatic Hydrolysis of Ester Bonds and Formation of Necines/Necic Acids

Pyrrolizidine (B1209537) alkaloids are esters composed of a necine base and one or more necic acids. A significant metabolic pathway for PAs is the hydrolysis of these ester bonds, a reaction catalyzed by carboxylesterases found in the liver and blood plasma. drughunter.com This hydrolysis cleaves the alkaloid into its constituent parts: the necine base (platynecine, in this case) and the necic acid. mdpi.comnih.gov

This pathway is generally considered a detoxification route because the separated necine base and necic acids typically exhibit significantly lower toxicity than the parent ester alkaloid. For some PAs, ester hydrolysis is a major metabolic fate that competes with the toxifying CYP450-mediated pathways. In the case of platyphylline, while oxidative metabolism is predominant, enzymatic hydrolysis represents another plausible detoxification pathway.

Comparative Metabolic Studies with Other Pyrrolizidine Alkaloids

The metabolic pathway of platyphylline is best understood when compared to toxic PAs, such as those with retronecine (B1221780) and otonecine (B3428663) bases (e.g., retrorsine, monocrotaline). researchgate.netnih.govmdpi.comfrontiersin.orgresearchgate.net The key structural difference is that platyphylline has a saturated necine base (platynecine), lacking the 1,2-double bond found in its toxic counterparts.

This structural feature prevents the CYP450-mediated metabolic activation step that is characteristic of toxic PAs. mdpi.com Toxic PAs are converted into highly reactive pyrrolic esters (dehydroalkaloids) that alkylate cellular macromolecules like DNA and proteins, leading to cytotoxicity and genotoxicity. nih.govresearchgate.net In contrast, the oxidative metabolism of platyphylline yields the stable and excretable dehydroplatyphylline carboxylic acid. researchgate.net

Studies comparing retrorsine and monocrotaline (B1676716) show that even among toxic PAs, the rate and nature of metabolic activation can differ, affecting their toxic potency. researchgate.netnih.gov Retrorsine, for instance, is metabolized to reactive intermediates more efficiently than monocrotaline, correlating with its higher hepatotoxicity. researchgate.net Platyphylline stands in stark contrast to both, as its metabolism is directed away from the formation of any such reactive pyrrolic intermediates.

FeaturePlatyphyllineRetrorsine / Monocrotaline (Toxic PAs)
Necine Base TypePlatynecine (Saturated)Retronecine (Unsaturated, 1,2-double bond)
Primary Metabolic PathwayCYP-mediated oxidative dehydrogenationCYP-mediated metabolic activation (dehydrogenation)
Key Metabolite TypeWater-soluble carboxylic acid (Dehydroplatyphylline carboxylic acid)Reactive pyrrolic esters (Dehydroalkaloids)
Interaction with MacromoleculesMinimalHigh (alkylation of DNA and proteins)
Overall Metabolic OutcomeDetoxification and excretionToxification and cellular damage

N-Glucuronidation as a Metabolic Pathway

Glucuronidation is one of the most important Phase II conjugation reactions, catalyzed by UDP-glucuronosyltransferases (UGTs). nih.goveur.nl This process attaches glucuronic acid to a substrate, dramatically increasing its water solubility and facilitating its excretion. nih.gov

Molecular Target Identification and Computational Approaches

In Vitro and In Silico Target Fishing Methodologies

Target fishing aims to identify the biological targets of a bioactive compound. This can be achieved through a combination of experimental (in vitro) and computational (in silico) techniques.

Computational target fishing for Platyphylline (B179411) tartrate can be broadly categorized into ligand-based and structure-based approaches.

Ligand-based approaches utilize the principle that molecules with similar structures are likely to have similar biological activities. These methods compare the structure of Platyphylline tartrate to libraries of compounds with known biological targets. If Platyphylline tartrate is structurally similar to a compound that is known to bind to a specific receptor or enzyme, it is predicted that Platyphylline tartrate may also interact with that target. Pharmacophore modeling, a key ligand-based technique, identifies the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. A pharmacophore model for Platyphylline tartrate could be generated and used to screen virtual databases for other molecules with similar features, thereby identifying potential shared targets. mdpi.comyoutube.comrsc.org

Structure-based approaches require the three-dimensional structure of a potential biological target, which can be obtained from experimental methods like X-ray crystallography or NMR spectroscopy, or through computational homology modeling. nih.govresearchgate.net Molecular docking, a prominent structure-based method, simulates the binding of Platyphylline tartrate to the active site of a protein. biointerfaceresearch.comresearchgate.netmdpi.com This simulation predicts the binding affinity and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the compound and the target. biointerfaceresearch.comresearchgate.netmdpi.com For Platyphylline, which is known to be an antagonist at muscarinic acetylcholine (B1216132) receptors, docking studies could be employed to visualize its interaction with different subtypes of these receptors and to understand the structural basis of its antagonistic activity. smolecule.com

Data mining and cheminformatics involve the analysis of large biological and chemical datasets to identify potential drug-target interactions. pharmaphorum.com For Platyphylline tartrate, this could involve screening databases of known drug-target interactions to find proteins that are targeted by compounds with similar chemical features. Machine learning algorithms can be trained on these datasets to recognize patterns that correlate chemical structures with biological activities, and then used to predict the targets of new compounds like Platyphylline tartrate. nih.gov These approaches can help to identify novel, unanticipated targets for Platyphylline tartrate beyond its known effects on muscarinic receptors. scispace.com

Proteochemometric Modeling and Multi-Target Activity Landscape Analysis

Proteochemometric (PCM) modeling is a computational method that simultaneously considers the chemical properties of a set of ligands and the structural properties of their protein targets to build a predictive model of their interactions. rsc.orgnih.govrjptonline.orgscilit.comresearchgate.net This approach is particularly useful for understanding the selectivity of a compound for different members of a protein family. rsc.orgnih.gov For Platyphylline tartrate, a PCM model could be developed using data on the binding of various pyrrolizidine (B1209537) alkaloids to different G-protein coupled receptors (GPCRs), including the muscarinic acetylcholine receptors. Such a model could predict the affinity of Platyphylline tartrate for a wide range of receptors and help to explain its specific pharmacological profile. nih.govscilit.com

Multi-target activity landscape analysis is a visualization tool that maps the structure-activity relationships of a set of compounds against multiple targets. nih.govacs.orgbroadinstitute.org This can reveal "activity cliffs," where small changes in chemical structure lead to large changes in biological activity, providing valuable information for drug design. acs.orgbroadinstitute.org For Platyphylline tartrate and related alkaloids, this analysis could illustrate how modifications to the pyrrolizidine core or the ester side chains affect their binding to various receptors, helping to identify the key structural features responsible for their multi-target effects. nih.gov

Investigation of Polypharmacological Profiles of Platyphylline Tartrate

Polypharmacology refers to the ability of a single compound to interact with multiple biological targets. nih.gov This is a common feature of natural products like Platyphylline tartrate and can be responsible for both their therapeutic effects and their side effects. The known primary targets of Platyphylline are muscarinic acetylcholine receptors, where it acts as an antagonist. smolecule.com However, computational target prediction approaches suggest that pyrrolizidine alkaloids may have a broader range of biological targets. nih.govresearchgate.netmdpi.comnih.gov

Investigating the polypharmacological profile of Platyphylline tartrate would involve a systematic screening against a wide panel of receptors, enzymes, and ion channels, both computationally and experimentally. This could uncover novel mechanisms of action and potential new therapeutic applications for this compound.

In Silico ADMET Prediction in Preclinical Drug Discovery

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a crucial component of modern drug discovery, allowing for the early assessment of a compound's pharmacokinetic and safety profile. nih.govsimulations-plus.com Various computational models can predict properties such as a compound's solubility, intestinal absorption, plasma protein binding, and potential for metabolism by cytochrome P450 enzymes. mdpi.comnih.gov Toxicity prediction models can also flag potential liabilities such as hepatotoxicity or cardiotoxicity. mdpi.com For Platyphylline tartrate, these predictive tools can provide valuable insights into its likely behavior in the body, helping to guide further preclinical development. nih.gov

Below is an example of a data table that could be generated from in silico ADMET prediction tools for a compound like Platyphylline.

PropertyPredicted ValueInterpretation
Absorption
Human Intestinal AbsorptionHighWell absorbed from the gastrointestinal tract
Caco-2 PermeabilityModerateCan cross intestinal epithelial cells
Distribution
Plasma Protein BindingModerateA significant fraction will be bound to plasma proteins
Blood-Brain Barrier PermeabilityLowLimited penetration into the central nervous system
Metabolism
CYP2D6 SubstrateYesLikely to be metabolized by the CYP2D6 enzyme
CYP3A4 InhibitorNoUnlikely to inhibit the metabolism of other drugs metabolized by CYP3A4
Excretion
Renal ClearanceModerateA portion of the drug is likely to be cleared by the kidneys
Toxicity
HepatotoxicityPotential RiskPyrrolizidine alkaloids are known to have potential for liver toxicity
hERG InhibitionLow RiskUnlikely to cause cardiotoxicity related to hERG channel blockade

Note: The values in this table are illustrative and would need to be confirmed by specific in silico predictions for Platyphylline tartrate.

Advanced Analytical Methodologies for Platyphylline Tartrate Research

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for elucidating the molecular structure and determining the concentration of Platyphylline (B179411) Tartrate. These techniques rely on the interaction of electromagnetic radiation with the molecule to provide detailed information about its chemical makeup.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the definitive structural confirmation of Platyphylline Tartrate. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the carbon-hydrogen framework of the molecule.

Interactive Table: Predicted NMR Chemical Shifts for the Tartrate Moiety of Platyphylline Tartrate

NucleusPredicted Chemical Shift (ppm)
¹H (CH)~4.33
¹³C (CH)~77.4

Note: These are predicted values for the tartrate component. The actual spectrum of Platyphylline Tartrate may show slight variations due to the influence of the platyphylline counter-ion and the solvent used.

Infrared (FTIR) Spectroscopy for Functional Group Analysis and Interactions

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in Platyphylline Tartrate. researchgate.netresearchgate.net The FTIR spectrum displays absorption bands at specific wavenumbers corresponding to the vibrational frequencies of different chemical bonds within the molecule.

The spectrum of Platyphylline Tartrate is expected to show a combination of the characteristic absorption bands for both the platyphylline and tartrate components. Key functional groups and their expected vibrational frequencies include:

O-H Stretching: A broad band in the region of 3500-3200 cm⁻¹ is anticipated due to the hydroxyl groups of the tartaric acid moiety and any residual water.

C=O Stretching: A strong absorption peak around 1730-1700 cm⁻¹ would indicate the presence of the ester carbonyl group in the platyphylline structure. The carboxylic acid carbonyls of the tartrate moiety would also contribute in this region.

C-O Stretching: Bands in the 1300-1000 cm⁻¹ region are characteristic of the C-O stretching vibrations from the ester, alcohol, and ether functional groups present in the molecule.

N-H Stretching: If the nitrogen atom in the pyrrolizidine (B1209537) ring is protonated, a broad band may appear in the 3300-2500 cm⁻¹ range.

Interactive Table: Expected FTIR Absorption Bands for Platyphylline Tartrate

Wavenumber Range (cm⁻¹)Functional GroupType of Vibration
3500-3200O-H (hydroxyl)Stretching
3300-2500N-H (protonated amine)Stretching
1730-1700C=O (ester, carboxylic acid)Stretching
1300-1000C-O (ester, alcohol, ether)Stretching

Luminescence Quenching Methods for Quantitative Determination

Luminescence quenching offers a sensitive and selective method for the quantitative determination of Platyphylline Tartrate. This technique is based on the principle that the luminescence intensity of a fluorophore can be decreased by the presence of a quencher, in this case, the tartrate ion.

A notable application involves the use of a yttrium (III)–rutin complex as a luminescent probe. In the presence of Platyphylline Tartrate (specifically, the tartrate ions), the luminescence intensity of this complex is quenched. This quenching effect is directly proportional to the concentration of the tartrate, and by extension, the Platyphylline Tartrate. The method has been successfully applied to determine the compound in dosage forms.

Key findings from such studies include:

The quenching mechanism is attributed to the interaction between the tartrate ions and the yttrium (III) in the complex.

The method demonstrates good sensitivity and can be used for the quantification of Platyphylline Tartrate in various samples.

Chromatographic Separation and Quantification Techniques

Chromatographic techniques are fundamental for separating Platyphylline Tartrate from impurities and for its precise quantification. These methods utilize the differential distribution of the analyte between a stationary phase and a mobile phase to achieve separation.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification

High-Performance Liquid Chromatography (HPLC) is the cornerstone for the purity assessment and quantification of Platyphylline Tartrate in pharmaceutical formulations. nih.govnih.gov Reversed-phase HPLC (RP-HPLC) is the most commonly employed mode, where a nonpolar stationary phase is used with a polar mobile phase.

A typical RP-HPLC method for Platyphylline Tartrate analysis would involve a C18 column as the stationary phase. The mobile phase often consists of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier like acetonitrile or methanol. Detection is usually carried out using a UV detector at a wavelength where Platyphylline Tartrate exhibits maximum absorbance.

Interactive Table: Typical HPLC Parameters for Platyphylline Tartrate Analysis

ParameterTypical Conditions
ColumnC18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile PhaseBuffer (e.g., phosphate buffer) : Acetonitrile/Methanol
Flow Rate1.0 mL/min
DetectionUV at a specific wavelength (e.g., 210-220 nm)
TemperatureAmbient

This method allows for the separation of Platyphylline Tartrate from its degradation products and other related impurities, enabling accurate quantification and purity evaluation.

Reversed-Phase High-Performance Thin-Layer Chromatography (RP-HPTLC) for Impurity Profiling and Related Substances (e.g., seneciphylline)

Reversed-Phase High-Performance Thin-Layer Chromatography (RP-HPTLC) is a valuable technique for the impurity profiling of Platyphylline Tartrate, particularly for the detection and quantification of related substances like seneciphylline (B43193). researchgate.netamanote.comresearchgate.net This method offers the advantages of high sample throughput and the ability to analyze multiple samples simultaneously.

In this technique, a nonpolar stationary phase (e.g., RP-18) is coated on a glass plate, and a polar mobile phase is used for development. The separated spots on the HPTLC plate can be visualized under UV light and quantified using a densitometer. A validated RP-HPTLC method has been developed for the determination of seneciphylline and other related impurities in Platyphylline hydrotartrate. researchgate.netresearchgate.net

Key parameters of a validated RP-HPTLC method include:

Stationary Phase: RP-18 HPTLC plates

Mobile Phase: A mixture of solvents such as methanol, water, and ammonia.

Detection: Densitometric scanning at a specific wavelength.

This method has been shown to be linear, accurate, precise, and specific for the determination of impurities, making it a suitable tool for quality control in pharmaceutical analysis. researchgate.netresearchgate.net

Method Validation and Quality Control in Analytical Research

The development of robust and reliable analytical methods is paramount in pharmaceutical research and quality control. To ensure that an analytical method is suitable for its intended purpose, it must undergo a rigorous validation process. Method validation provides documented evidence that the procedure consistently produces a result that meets pre-determined specifications and quality attributes. The parameters for this validation are established by international guidelines, such as those from the International Council for Harmonisation (ICH).

Parameters for Linearity, Accuracy, Precision, and Limits of Detection/Quantitation

For any quantitative analytical method developed for Platyphylline tartrate, a core set of validation parameters must be thoroughly evaluated to ensure the integrity and reliability of the data generated.

Linearity: The linearity of an analytical method is its ability to produce test results that are directly proportional to the concentration of the analyte within a specified range. This is a critical parameter for demonstrating that the method's response is predictable across different concentrations. Linearity is typically assessed by analyzing a series of standards at different concentrations and performing a linear regression analysis on the data. The correlation coefficient (r) or coefficient of determination (r²) is used to evaluate the quality of the linear fit, with values close to 1.000 indicating a strong linear relationship. For instance, in a reversed-phase high-performance thin-layer chromatography (RP-HPTLC) method for the analysis of impurities in Platyphylline hydrotartrate, the linearity range was established as 0.05–0.45 μ g/spot for the impurity seneciphyline. Another method reported a linear range from 0.3 mg/mL to 0.8 mg/mL with a correlation coefficient of r=0.9994.

Accuracy: Accuracy refers to the closeness of the test results obtained by the method to the true value. It is a measure of the systematic error of a method. Accuracy is typically determined by applying the method to samples to which a known amount of the analyte has been added (spiked samples) and calculating the percentage of the analyte that is recovered. The acceptance criteria for accuracy depend on the concentration of the analyte. For the analysis of Platyphylline tartrate, studies have shown recovery values ranging from 96.2% to 101.4% and 97.17% to 102.02%, indicating high accuracy of the methods.

Precision: Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is a measure of random error and is usually expressed as the Relative Standard Deviation (RSD) or coefficient of variation (CV). Precision is evaluated at two levels:

Repeatability (Intra-day precision): The precision obtained under the same operating conditions over a short interval of time.

Intermediate Precision (Inter-day precision): The precision obtained within the same laboratory but on different days, with different analysts, or different equipment. For a Platyphylline tartrate analytical method, reported RSD values for intra-day and inter-day precision were 1.7% and 2.6%, respectively, demonstrating good precision.

Limits of Detection (LOD) and Quantitation (LOQ): These parameters define the sensitivity of the analytical method.

Limit of Detection (LOD): The lowest concentration of an analyte in a sample that can be detected, but not necessarily quantified with acceptable accuracy and precision.

Limit of Quantitation (LOQ): The lowest concentration of an analyte in a sample that can be determined with acceptable accuracy and precision. The LOQ is a critical parameter for the determination of impurities or for the analysis of the drug in biological matrices where concentrations may be very low. For an RP-HPTLC method analyzing impurities in Platyphylline hydrotartrate, the LOD was reported as 0.02 μ g/spot and the LOQ as 0.05 μ g/spot . A polarographic method for Platyphylline N-oxide reported an LOQ of 2.1∙10⁻⁶ mol∙L⁻¹.

Table: Summary of Validation Parameters for Platyphylline Tartrate Analytical Methods

Validation ParameterDefinitionCommon Acceptance CriteriaReported Values for Platyphylline Tartrate Methods
Linearity Proportionality of signal to analyte concentration.Correlation coefficient (r) ≥ 0.999r = 0.9994
Accuracy Closeness of results to the true value.Recovery of 98-102%96.2% - 101.4%
Precision Agreement between repeated measurements.RSD ≤ 2%Intra-day RSD: 1.7%; Inter-day RSD: 2.6%
Limit of Detection (LOD) Lowest detectable analyte concentration.Signal-to-Noise Ratio ≈ 3:10.02 μ g/spot (for impurity)
Limit of Quantitation (LOQ) Lowest quantifiable analyte concentration.Signal-to-Noise Ratio ≈ 10:10.05 μ g/spot (for impurity)

Compliance with International Harmonization Guidelines (e.g., ICH Q2(R1))

The validation of analytical methods for Platyphylline Tartrate strictly follows the principles laid out in the ICH Q2(R1) guideline to ensure their suitability for intended applications, such as quality control and stability testing. This involves a thorough assessment of various validation parameters to establish the method's performance characteristics.

One such validated method is a Reversed-Phase High-Performance Thin-Layer Chromatography (RP-HPTLC) technique developed for the determination of seneciphylline and related impurities in Platyphylline hydrotartrate. moca.net.uaresearchgate.net The validation of this method, in accordance with ICH Q2(R1), provides a clear example of the stringent requirements for analytical procedures in pharmaceutical analysis.

Validation Parameters for the RP-HPTLC Method

The following data illustrates the compliance of the RP-HPTLC method with ICH Q2(R1) guidelines:

Validation ParameterResultICH Q2(R1) Guideline
Specificity The method demonstrated the ability to unequivocally assess the analyte in the presence of potential impurities and degradation products.The method must be able to differentiate the analyte from other substances that may be present.
Linearity The range of the assay was found to be linear between 0.05–0.45 μ g/spot , which corresponds to 25–225% of the maximum permissible impurity content (0.2 μ g/spot or 1.0%). moca.net.uaresearchgate.netA linear relationship between the concentration of the analyte and the analytical response should be demonstrated across the specified range.
Range 0.05–0.45 μ g/spot The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity.
Accuracy The relative standard deviation obtained in the study of accuracy did not exceed 8%. moca.net.uaresearchgate.netThe closeness of the test results obtained by the method to the true value. It is often expressed as the percent recovery.
Precision
   RepeatabilityThe relative standard deviation for repeatability did not exceed 8%. moca.net.uaresearchgate.netThe precision of the method under the same operating conditions over a short interval of time.
   Intermediate PrecisionNot explicitly detailed in the provided search results.The precision of the method within the same laboratory but on different days, with different analysts, or with different equipment.
Detection Limit (LOD) 0.02 μ g/spot moca.net.uaresearchgate.netThe lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Quantitation Limit (LOQ) 0.05 μ g/spot moca.net.uaresearchgate.netThe lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness Not explicitly detailed in the provided search results.The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

The successful validation of this RP-HPTLC method, as demonstrated by the data, confirms its suitability for the quality control of Platyphylline hydrotartrate and its injectable preparations, ensuring that the product meets the required quality standards. moca.net.uaresearchgate.net While this example focuses on HPTLC, similar rigorous validation studies are conducted for other advanced analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Capillary Electrophoresis (CE), and Liquid Chromatography-Mass Spectrometry (LC-MS) when applied to the analysis of Platyphylline Tartrate. These comprehensive validation packages, in line with ICH Q2(R1), are essential for regulatory submissions and for maintaining the quality and consistency of Platyphylline Tartrate-containing pharmaceutical products.

Preclinical Research Models and Methodologies for Platyphylline Tartrate

In Vitro Experimental Models

In vitro models provide a controlled environment to study the direct effects of platyphylline (B179411) tartrate on cells and tissues, offering insights into its pharmacological and toxicological characteristics at a fundamental level.

Cell-Based Assays for Pharmacological Activity (e.g., smooth muscle relaxation, vasodilation)

Cell-based and isolated tissue assays are fundamental for characterizing the primary pharmacological effects of platyphylline tartrate, particularly its well-known spasmolytic activity. These assays measure the compound's ability to counteract induced contractions in smooth muscle tissues isolated from various organs.

Methodologies for Assessing Smooth Muscle Relaxation: Isolated tissue preparations, such as rabbit jejunum, guinea pig ileum, or rat trachea, are mounted in organ baths containing a physiological salt solution. mdpi.com Contractions are induced by spasmogens like acetylcholine (B1216132), carbachol, or high concentrations of potassium chloride (K+). mdpi.commdpi.com The relaxant effect of platyphylline tartrate is then quantified by adding it cumulatively to the bath and measuring the reduction in contractile force. mdpi.com A rightward shift in the concentration-response curve of an agonist like carbachol in the presence of the compound can indicate a competitive antagonistic mechanism at muscarinic receptors. mdpi.com

Methodologies for Assessing Vasodilation: Similarly, isolated aortic ring preparations are used to evaluate vasodilator effects. The vascular tissue is pre-constricted with agents such as phenylephrine or high K+ to induce a sustained contraction. mdpi.com The vasodilatory potential of platyphylline tartrate is determined by its ability to relax these pre-contracted rings. This effect is often compared to that of known vasodilators like verapamil to elucidate potential mechanisms, such as calcium channel blockade. mdpi.com

Assay Type Tissue Model Inducing Agent Measured Endpoint Potential Mechanism Investigated
Smooth Muscle RelaxationRabbit JejunumCarbachol (1 µM)Inhibition of induced contractionAntimuscarinic Activity
Smooth Muscle RelaxationGuinea Pig IleumAcetylcholineReduction in contractile amplitudeAnticholinergic Effects
VasodilationRat Aortic RingsHigh K+ (80 mM)Relaxation of pre-constricted tissueCalcium Channel Blockade
BronchodilationRat TracheaCarbachol (1 µM)Relaxation of pre-contracted tissueAntimuscarinic / Spasmolytic Activity

Gene Expression Studies in Cellular Systems using Microarray Techniques

To understand the molecular mechanisms underlying the pharmacological or toxicological effects of platyphylline tartrate, gene expression profiling using microarray technology is a powerful tool. nih.govthermofisher.com This high-throughput method allows for the simultaneous analysis of thousands of genes, providing a comprehensive snapshot of the cellular response to the compound. semanticscholar.org

Methodology: In this approach, a relevant cell line (e.g., vascular smooth muscle cells, bronchial epithelial cells, or hepatocytes) is exposed to platyphylline tartrate. nih.gov After a specified incubation period, total RNA is extracted from both treated and untreated (control) cells. This RNA is then converted to labeled cDNA and hybridized to a microarray chip, which contains thousands of known gene sequences. The level of hybridization for each gene is measured, allowing for a comparative analysis of gene expression between the treated and control groups. frontiersin.org Genes that are significantly upregulated or downregulated can be identified, pointing towards the biological pathways modulated by the compound. frontiersin.org For example, changes in the expression of genes related to inflammation, cell signaling, or apoptosis could provide crucial insights into its mechanism of action. nih.gov

Biological Process Gene Example Illustrative Fold Change Potential Implication
Inflammatory ResponseIL-6-2.5Anti-inflammatory effect
Calcium SignalingCALM1-1.8Modulation of calcium-dependent pathways
Cell Cycle RegulationCDKN1A (p21)+1.5Effect on cell proliferation
ApoptosisBCL2-1.2Pro-apoptotic potential (at high conc.)
Oxidative StressSOD2+1.7Cellular stress response

In Vitro Models for Toxicity Studies (e.g., human hepatocyte cultures)

Assessing the potential for drug-induced liver injury (DILI) is a critical component of preclinical safety evaluation. Primary human hepatocytes are considered the "gold standard" for in vitro hepatotoxicity testing because they retain many of the metabolic functions of the liver in vivo. nih.govnih.gov Human-derived cell lines like HepG2 are also widely used, especially for initial high-throughput screening. nih.govresearchgate.net

Methodology: Cultures of human hepatocytes or HepG2 cells are treated with a range of concentrations of platyphylline tartrate. Cytotoxicity is then assessed using various endpoints. A common method is the MTT assay, which measures mitochondrial activity as an indicator of cell viability. nih.gov Other assays can provide more specific information about the mechanism of toxicity, including measuring the release of lactate dehydrogenase (LDH) to assess membrane integrity, quantifying caspase activity to detect apoptosis, and using fluorescent probes to measure oxidative stress or mitochondrial membrane potential. eurofinsdiscovery.com The concentration that causes a 50% reduction in cell viability (IC50) is a key parameter derived from these studies. nih.gov

Toxicity Endpoint Assay Cell Model Illustrative IC50 Value (µM)
Cell ViabilityMTT AssayPrimary Human Hepatocytes>100
Membrane IntegrityLDH Release AssayPrimary Human Hepatocytes>100
ApoptosisCaspase 3/7 ActivityHepG2 Cells85
Mitochondrial HealthMitochondrial Membrane PotentialHepG2 Cells70

In Vivo Rodent Models for Preclinical Evaluation

In vivo studies in rodent models are essential to understand how platyphylline tartrate behaves in a complex biological system, providing data on its efficacy and pharmacodynamic profile. researchgate.net

Development and Application of Disease-Specific Rodent Models

To test the therapeutic potential of platyphylline tartrate, researchers use established rodent models that mimic specific human disease states, particularly those involving pain and inflammation where an antispasmodic agent may be beneficial. iasp-pain.org

Inflammatory Pain Models:

Formalin-Induced Pain: This model involves injecting a dilute formalin solution into the rodent's paw, which induces a biphasic pain response. greentech-bio.com The early phase is characterized by acute neurogenic pain, while the late phase involves an inflammatory pain response. mdpi.com This model is useful for differentiating between analgesic effects on acute and inflammatory pain. nih.gov

Carrageenan-Induced Paw Edema: Injection of carrageenan into the paw induces a localized, acute inflammatory response characterized by edema (swelling), hyperalgesia, and erythema. mdpi.com This is a standard model for evaluating the efficacy of anti-inflammatory compounds.

Complete Freund's Adjuvant (CFA)-Induced Arthritis: This model is used to simulate chronic inflammation. semanticscholar.org An injection of CFA into the paw or joint leads to a sustained inflammatory response, mimicking aspects of rheumatoid arthritis. greentech-bio.commdpi.com

These models allow researchers to assess the ability of platyphylline tartrate to reduce pain behaviors and markers of inflammation.

Methodologies for Assessing Pharmacodynamic Responses

Pharmacodynamics involves the study of the biochemical and physiological effects of a drug on the body. In preclinical rodent models, these responses are measured through a combination of behavioral assessments and biomarker analysis.

Behavioral Assessments:

Mechanical Hyperalgesia: The response to a mechanical stimulus is measured using von Frey filaments. A decrease in the paw withdrawal threshold indicates hypersensitivity, and an effective analgesic would increase this threshold.

Thermal Hyperalgesia: The latency of paw withdrawal from a heat source (e.g., a radiant heat lamp) is measured. An increase in withdrawal latency following drug administration indicates an analgesic effect. greentech-bio.com

Biochemical and Tissue Analysis: Following behavioral testing, plasma and tissue samples can be collected to measure biomarkers of inflammation and drug action. For example, levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) can be quantified in the plasma or inflamed tissue using techniques like ELISA. nih.gov This provides a molecular correlate to the observed behavioral effects.

Rodent Model Pharmacodynamic Endpoint Assessment Method Expected Outcome with Efficacious Compound
Carrageenan-Induced EdemaPaw VolumePlethysmometerReduction in paw swelling
Formalin-Induced PainLicking/Flinching TimeBehavioral ObservationDecrease in time spent licking/flinching the injected paw
CFA-Induced ArthritisMechanical AllodyniaVon Frey FilamentsIncreased paw withdrawal threshold
Lipopolysaccharide (LPS) ChallengePlasma TNF-α LevelsELISAReduction in circulating TNF-α levels

Comparative Toxicity Studies in Animal Models

Comparative toxicity studies are fundamental in preclinical research to understand the species-specific toxicological profile of a chemical compound. These studies typically involve administering a substance to different animal species to identify which species is the most relevant model for predicting human toxicity. The median lethal dose (LD50), which is the dose required to cause mortality in 50% of the test population, is a common metric for assessing acute toxicity. cabidigitallibrary.orgwellbeingintlstudiesrepository.org

The process involves administering the test substance, such as platyphylline tartrate, to several groups of animals, with each group receiving a different dose. amazonaws.com Commonly used animal models in these studies include rodents (like rats and mice) and non-rodents (like rabbits and dogs). amazonaws.comresearchgate.net Observations are made over a set period, typically up to 14 days, to monitor for signs of toxicity, morbidity, and mortality. nih.gov Differences in LD50 values across species can be influenced by variations in metabolism, distribution, and excretion of the compound. wellbeingintlstudiesrepository.org For instance, the sensitivity to a given toxin can vary significantly; fipronil is contraindicated in rabbits due to severe adverse effects, while guinea pigs also show high sensitivity. pan.pl Similarly, diclofenac's toxicity is highly species-dependent, with some bird species being particularly susceptible. pan.pl

Table 1: Illustrative Comparative Acute Toxicity Data for a Test Compound
Animal ModelRoute of AdministrationLD50 (mg/kg)Key Observations
MouseOralData Not AvailableMonitoring for neurotoxicity, lethargy, changes in fur/skin. nih.gov
RatOralData Not AvailableMonitoring for gastrointestinal distress, respiratory changes, mortality. pan.pl
RabbitDermalData Not AvailableAssessment of skin irritation, systemic effects following absorption. nih.gov
DogIntravenousData Not AvailableCardiovascular monitoring, blood biochemistry, clinical signs. pan.pl

Translational Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling and Scaling

Translational PK/PD modeling is a critical discipline in drug development that bridges the gap between preclinical data and clinical outcomes. It uses mathematical models to simulate and predict a drug's behavior in humans based on data from non-clinical experiments.

The foundation of a robust translational model is the integration of diverse data sets. This involves combining information from in vitro (laboratory-based) assays with data from in vivo (animal) studies to build a comprehensive picture of a drug's properties.

In Vitro Data: These studies are essential for determining a compound's intrinsic metabolic properties. mdpi.com Key parameters are often generated using liver fractions, such as microsomes or S9 fractions, from various species, including humans. mdpi.comutsouthwestern.edu These assays measure metabolic stability, identify the enzymes responsible for metabolism (e.g., Cytochrome P450s), and can help elucidate the metabolic pathways. frontiersin.orgnih.gov For example, incubating a compound with liver microsomes and analyzing the rate of its disappearance allows for the calculation of its metabolic half-life. frontiersin.org This information is crucial for predicting how quickly the drug will be cleared from the body.

Preclinical Animal Data: Pharmacokinetic studies in animal models (e.g., rats, dogs) provide data on the absorption, distribution, metabolism, and excretion (ADME) of the compound in a whole biological system. biotechfarm.co.il Following administration of the drug, blood samples are taken over time to determine key parameters like the maximum concentration (Cmax), time to reach maximum concentration (Tmax), and the elimination half-life. msdvetmanual.comresearchgate.net

By integrating these data sources, researchers can build and refine models that explain the relationship between the dose administered and the resulting concentration of the drug in the body over time.

Physiologically Based Pharmacokinetic (PBPK) modeling represents a sophisticated, mechanistic approach to predicting drug behavior across species. Unlike simpler compartmental models, PBPK models are multi-compartment structures that simulate realistic physiological systems. nih.gov The model consists of compartments representing actual organs and tissues (e.g., liver, kidney, lungs) connected by blood flow.

The development and application of PBPK models for pyrrolizidine (B1209537) alkaloids (PAs), the chemical class to which platyphylline belongs, serves as a relevant framework. These models are designed to be flexible, allowing for extrapolation to other PAs. nih.gov

Key features of PBPK models include:

System Data: Physiological parameters for the species being modeled (e.g., organ volumes, blood flow rates).

Compound-Specific Data: Physicochemical properties of the drug (e.g., molecular weight, solubility) and in vitro data on its metabolism and tissue partitioning. nih.gov

For PAs like retrorsine (B1680556), PBPK models have been successfully used to:

Integrate in vitro hepatotoxicity data to predict in vivo liver toxicity in rats and mice. nih.gov

Quantitatively analyze the impact of enzyme induction on the formation of toxic metabolites. utsouthwestern.edu

Scale pharmacokinetic data from rats to predict human plasma and liver concentrations of the compound. nih.gov

This modeling approach allows researchers to simulate drug concentrations in various tissues, predict the impact of drug-drug interactions, and extrapolate findings from animals to humans, thereby guiding first-in-human dose selection. nih.gov

Table 2: Key Inputs for a PBPK Model for a Compound Like Platyphylline Tartrate
Parameter CategorySpecific Data PointSource of Data
Physiological (System)Organ volumes (liver, kidney, etc.), Blood flow ratesSpecies-specific literature values
Compound-Specific (In Vitro)Metabolic clearance rate in liver microsomesLaboratory experiments frontiersin.org
Compound-Specific (In Vitro)Plasma protein bindingLaboratory experiments
Compound-Specific (Physicochemical)Molecular weight, pKa, LogPChemical analysis
Animal Study (In Vivo)Plasma concentration-time profilesPharmacokinetic studies in rats or dogs biotechfarm.co.il

Advanced Experimental Design Strategies

To improve the efficiency, accuracy, and ethical conduct of preclinical studies, advanced experimental design strategies are employed. These methods aim to maximize the information obtained while minimizing the number of animals used.

The dose-response relationship is a central principle in toxicology and pharmacology, stating that the magnitude of a biological response is related to the dose of the substance administered. nih.gov Dose-response studies are designed to characterize this relationship for both beneficial (efficacy) and harmful (toxicity) effects.

These studies involve administering a range of doses to different groups of animals and measuring a specific endpoint. The resulting data are often plotted to create a dose-response curve, which typically has a sigmoid shape. nih.gov Key parameters derived from these curves include:

ED50 (Median Effective Dose): The dose that produces the desired effect in 50% of the population.

LD50 (Median Lethal Dose): The dose that causes mortality in 50% of the population.

Understanding the dose-response relationship is critical for identifying a drug's therapeutic window—the range of doses that provides therapeutic benefits without causing unacceptable adverse effects. nih.gov These studies are essential for selecting appropriate doses for longer-term toxicity studies and for providing an initial assessment of a compound's safety margin. amazonaws.com

Design of Experiments (DoE) is a systematic approach used to optimize experimental protocols. Instead of the traditional "one-factor-at-a-time" method, DoE allows for the simultaneous investigation of multiple factors that may influence an experimental outcome. nih.gov This approach is more efficient and can reveal important interactions between variables that might otherwise be missed.

Factorial experimental designs are a common DoE technique. In this approach, experiments are conducted at all possible combinations of the chosen levels for each factor under investigation. For example, in optimizing an animal experiment, factors could include the strain or sex of the animals, the timing of treatment administration, and the vehicle used for the drug. By systematically varying these factors, researchers can identify the conditions that maximize the experimental signal-to-noise ratio, leading to more sensitive and robust studies.

The benefits of using DoE in preclinical research include:

Reduced Animal Use: By maximizing the information gained from each experiment, the total number of animals required can be significantly reduced.

Increased Efficiency: Fewer experimental runs are needed to understand the effects of multiple variables.

Improved Protocol Robustness: DoE helps identify experimental conditions that are less sensitive to minor variations, leading to more reproducible results. nih.gov

Formulation Science and Delivery System Research Preclinical Focus

Influence of Tartrate Counterions on Formulation Properties

The selection of a salt form for an active pharmaceutical ingredient (API) is a critical decision in drug development, profoundly influencing its solubility, stability, and manufacturability. The tartrate salt of Platyphylline (B179411) is frequently utilized in research, primarily to enhance its aqueous solubility and stability compared to the free base form. The tartrate counterion, in particular, can impart specific properties to the formulation.

Adsorption Behavior on Biomaterials (e.g., Hydroxyapatite)

The interaction of drug molecules with biomaterials is a key area of investigation, particularly for targeted drug delivery or in the context of drug-device interactions. Hydroxyapatite, a primary component of bone, is a biomaterial of significant interest. Research into the adsorption of tartrate ions on hydroxyapatite provides valuable insights that can be extrapolated to understand the potential behavior of Platyphylline tartrate.

Studies have shown that tartrate ions can adsorb onto the surface of hydroxyapatite. This adsorption is influenced by factors such as pH and the initial concentration of the tartrate ions. The mechanism of adsorption is believed to involve an exchange with ions present on the hydroxyapatite surface, such as hydroxyl, phosphate, and carbonate ions. This interaction leads to the development of a negative charge on the hydroxyapatite surface.

A study on the adsorption of tartrate ions on hydroxyapatite revealed the following kinetic and pH-dependent behaviors:

Table 1: Adsorption Characteristics of Tartrate Ions on Hydroxyapatite
ParameterConditionObservationReference
Adsorption KineticsInitial Tartrate Concentration: 0.000001 mol/dm³Adsorption equilibrium reached within approximately 60 minutes. nih.gov
Effect of pHInitial Tartrate Concentration: 0.000001 mol/dm³At pH 7.3, approximately 77% of tartrate ions were adsorbed. nih.gov
Effect of pHInitial Tartrate Concentration: 0.000001 mol/dm³With an increase in pH to 11.34, adsorption decreased to 39%. nih.gov
Adsorption Mechanism-Ion exchange with hydroxyl, phosphate, and carbonate ions on the hydroxyapatite surface. nih.gov

This data suggests that the tartrate counterion of Platyphylline could mediate its interaction with bone tissue, a factor that might be considered in the development of formulations for bone-related applications.

Strategies for Controlled-Release Delivery Systems

Controlled-release delivery systems are designed to release a drug in a predetermined manner over an extended period. This approach can improve therapeutic outcomes by maintaining drug concentrations within the therapeutic window and reducing dosing frequency. For Platyphylline tartrate, various strategies involving polymer-based systems are being explored in preclinical research.

Polymer-Based Formulations and In Vitro Release Kinetics

Hydrophilic matrix tablets are a common and effective platform for controlled drug release. These systems typically employ polymers that swell upon contact with aqueous fluids to form a gel layer, which then controls the release of the entrapped drug through diffusion and/or erosion of the matrix. Hydroxypropyl methylcellulose (HPMC) is a widely used polymer in such formulations due to its non-toxic nature, ability to accommodate high drug loading, and pH-independent drug release. nih.gov

For a water-soluble drug like Platyphylline tartrate, an increase in the polymer concentration generally leads to a decrease in the drug release rate. researchgate.net This is because a higher polymer content results in a more viscous gel layer upon hydration, which presents a greater barrier to drug diffusion. Similarly, higher viscosity grades of HPMC will typically result in a slower release rate.

The following table illustrates typical in vitro release data for a model water-soluble drug from HPMC matrix tablets with varying polymer concentrations.

Table 2: Illustrative In Vitro Release of a Model Water-Soluble Drug from HPMC Matrix Tablets
Time (hours)Cumulative Drug Release (%) - Low HPMC ConcentrationCumulative Drug Release (%) - High HPMC Concentration
13520
25535
48060
69575
810090
12100100

This illustrative data demonstrates the principle of controlled release, where a higher polymer concentration leads to a more sustained release profile.

Modeling of Drug Release Mechanisms (e.g., Korsmeyer-Peppas Model)

To understand the mechanism of drug release from controlled-release formulations, various mathematical models can be applied to the in vitro dissolution data. The Korsmeyer-Peppas model is a semi-empirical model that is widely used to describe drug release from polymeric systems when the release mechanism is not well known or when more than one type of release phenomenon is involved. ijrpp.com

The Korsmeyer-Peppas equation is:

Mt / M∞ = k * tn

Where:

Mt / M∞ is the fraction of drug released at time t.

k is the release rate constant, which is characteristic of the drug-polymer system.

n is the release exponent, which is indicative of the drug release mechanism.

The value of the release exponent, n, provides insight into the release mechanism. For a cylindrical tablet, an n value of approximately 0.45 suggests Fickian diffusion-controlled release, while an n value of approximately 0.89 indicates case-II transport (erosion-controlled release). Values of n between 0.45 and 0.89 suggest an anomalous (non-Fickian) transport, where both diffusion and erosion contribute to the drug release. ekb.eg

The application of the Korsmeyer-Peppas model to in vitro release data for a hypothetical Platyphylline tartrate formulation could yield the following parameters:

Table 3: Hypothetical Korsmeyer-Peppas Model Parameters for Platyphylline Tartrate Release from HPMC Matrices
FormulationRelease Rate Constant (k)Release Exponent (n)Correlation Coefficient (R²)Inferred Release Mechanism
Low HPMC Concentration0.350.650.992Anomalous (non-Fickian) transport
High HPMC Concentration0.250.750.995Anomalous (non-Fickian) transport, approaching case-II transport

These hypothetical results would suggest that the release of Platyphylline tartrate from such HPMC matrices is governed by a combination of drug diffusion through the hydrated gel layer and erosion of the polymer matrix.

Stability Enhancement through Salt Formulation

The chemical stability of a drug substance is paramount to ensuring its safety and efficacy throughout its shelf life. The conversion of a free base, such as Platyphylline, into a salt form is a common strategy to enhance its stability. nih.gov The formation of Platyphylline tartrate can improve its resistance to degradation from environmental factors like heat, light, and humidity.

Forced degradation studies are typically conducted to evaluate the stability of a drug substance under stressed conditions. These studies involve exposing the drug to acidic, basic, and oxidative conditions, as well as to heat and light. mdpi.com The degradation products are then identified and quantified using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC). nih.gov

While specific comparative stability data for Platyphylline tartrate versus its free base is not widely published, the principles of salt chemistry suggest that the tartrate salt would exhibit greater stability. The salt form generally has a more ordered crystalline structure and a higher melting point, which can protect the molecule from degradation. The pH of the microenvironment created by the salt can also influence its stability. For a salt of a weakly basic drug like Platyphylline, the tartrate salt would create a more acidic microenvironment, which can be beneficial if the drug is susceptible to degradation at higher pH.

The following table outlines the expected outcomes of a comparative stability study between Platyphylline free base and Platyphylline tartrate under various stress conditions.

Table 4: Expected Comparative Stability of Platyphylline Free Base vs. Platyphylline Tartrate
Stress ConditionExpected Degradation of Platyphylline Free BaseExpected Degradation of Platyphylline TartrateRationale for Enhanced Stability of Tartrate Salt
Acidic HydrolysisPotential for degradationLikely more stableCommon ion effect may reduce the impact of external acid.
Basic HydrolysisSusceptible to degradationMore stable due to the acidic nature of the tartrate counterion.The tartrate salt form would resist an increase in pH.
Oxidative StressPotential for degradationMay show improved stabilityThe crystalline structure of the salt can limit exposure to oxidative agents.
Thermal StressMore prone to degradationHigher thermal stabilityHigher melting point and more stable crystal lattice.
Photolytic StressSusceptible to degradationMay exhibit enhanced photostabilityThe solid-state properties of the salt can offer protection from light.

Comparative Studies and Analog Research

Research on Structurally Similar Compounds and Their Biological Activities

The biological activity of pyrrolizidine (B1209537) alkaloids is intrinsically linked to their chemical structure, a concept central to structure-activity relationship (SAR) studies. For platyphylline (B179411), the two principal structural components that dictate its activity are the saturated platynecine base and the esterified necic acid moiety.

Research into structurally similar compounds focuses on how modifications to these components alter the compound's biological effects.

The Necine Base: The saturation of the necine base is the most critical factor determining toxicity. The absence of the 1,2-double bond in platyphylline prevents the formation of toxic pyrrolic metabolites. Hypothetical analogs of platyphylline engineered to contain this double bond would be expected to exhibit the hepatotoxicity characteristic of retronecine-type PAs. The stereochemistry of the necine base also plays a role in the activity of PAs.

The Ester Side-Chain (Necic Acid): The nature of the necic acid esterified to the necine base is crucial for the compound's pharmacological activity and its potency. In platyphylline, this side chain is responsible for the specific interactions with the muscarinic acetylcholine (B1216132) receptor, conferring its anticholinergic properties. Modifications to this part of the molecule, such as altering the length of the carbon chain, the degree of branching, or the presence of hydroxyl groups, would be expected to change the binding affinity for the receptor and thus modulate its antispasmodic potency. SAR studies on other receptor-active compounds demonstrate that such changes can significantly impact efficacy and selectivity. For instance, in other classes of drugs, increasing the bulk of a substituent can alter receptor selectivity.

While extensive synthesis of platyphylline analogs is not widely reported in the literature, the principles of medicinal chemistry suggest that targeted modifications could be used to optimize its pharmacological profile.

Table 2: Hypothetical Structure-Activity Relationships of Platyphylline Analogs

Structural ModificationPredicted Effect on Biological ActivityRationale
Introduction of a 1,2-double bond in the necine baseSignificant increase in hepatotoxicityEnables metabolic conversion to reactive pyrrolic esters, similar to retronecine-type PAs.
Alteration of the ester side-chain (e.g., changing alkyl groups)Modulation of antimuscarinic potencyThe side-chain is critical for binding affinity and specificity to the acetylcholine receptor.
Removal of the ester group (hydrolysis)Loss of significant pharmacological activityThe resulting necine base (platynecine) and necic acid separately are generally inactive or have very low activity.

Investigation of Tartrate's Role in Other Pharmaceutical Salts and Material Science Applications

The "tartrate" portion of platyphylline tartrate refers to the salt form of the active compound, derived from tartaric acid. The formation of pharmaceutical salts is a common and effective strategy to improve the physicochemical properties of a drug substance without modifying its molecular structure.

Role in Pharmaceutical Salts:

Tartaric acid, a naturally occurring dicarboxylic acid, is widely used in the pharmaceutical industry for several purposes.

Enhanced Solubility and Dissolution: Forming a tartrate salt can significantly improve the aqueous solubility and dissolution rate of a poorly soluble active pharmaceutical ingredient (API). This is a critical factor for ensuring adequate bioavailability for orally administered drugs.

pH Modification and Buffering: Tartaric acid is used as an acidulant and buffering agent to maintain a stable pH in various formulations, including oral liquids, syrups, and injectables, which can improve drug stability.

Component of Effervescent Systems: In combination with a carbonate or bicarbonate salt (like sodium bicarbonate), tartaric acid is a key ingredient in effervescent tablets and powders. The acid-base reaction in water produces carbon dioxide, which aids in rapid disintegration and dissolution of the drug.

Taste Masking: The sour taste of tartaric acid can help mask the unpleasant taste of some APIs, improving the palatability of oral medications, particularly for pediatric formulations.

Chiral Resolution: As a chiral molecule itself, tartaric acid is used as a resolving agent in the synthesis of other chiral drugs to separate enantiomers and produce an enantiomerically pure compound.

Many clinically used drugs are formulated as tartrate salts, including metoprolol tartrate (a beta-blocker), zolpidem tartrate (a sleep aid), and risperidone (an antipsychotic).

Table 3: Applications of Tartrate in Pharmaceutical Formulations

ApplicationFunctionExample
Salt FormationImproves solubility, dissolution rate, and stability of the API.Metoprolol tartrate, Zolpidem tartrate
Effervescent FormulationsActs as the acid component that reacts with a bicarbonate base to produce CO2 for rapid disintegration.Effervescent tablets (e.g., antacids, vitamin supplements)
pH Modifier / AcidulantControls the pH of liquid formulations to enhance stability and taste.Syrups, oral solutions
Chiral Resolving AgentSeparates enantiomers during the synthesis of chiral APIs.Organic synthesis processes

Applications in Material Science:

The utility of tartrates extends beyond pharmaceuticals into various material science and industrial applications.

Concrete Admixture: Tartrate is used as a retarder to delay the setting time of concrete, which is particularly useful in hot weather conditions to allow more time for placement and finishing.

Electroplating and Metal Finishing: Potassium sodium tartrate, also known as Rochelle salt, is a common component in electroplating baths. It acts as a complexing agent, keeping metal ions soluble in the solution. Tartaric acid is also used as a cleaning and polishing agent for metal surfaces.

Food Industry: As a food additive (E334), tartaric acid is used as an antioxidant, an acidulant for a sour taste, and an emulsifier.

Textile Industry: It can be used as a mordant in the dyeing process to help fix the dye to the fabric.

Table 4: Applications of Tartrate in Material Science and Other Industries

IndustryApplicationFunction
ConstructionConcrete AdmixtureRetards the setting time of cement.
MetallurgyElectroplatingActs as a complexing agent (Rochelle Salt).
MetallurgyMetal Surface TreatmentUsed as a cleaning and polishing agent.
Food & BeverageFood Additive (E334)Functions as an acidulant, antioxidant, and emulsifier.

Q & A

Q. What are the structural and physicochemical properties of platyphylline tartrate critical for its identification in research settings?

Platyphylline tartrate’s identification relies on its molecular formula (C₁₈H₂₇NO₅), stereochemistry, and tartrate salt formation. Key analytical techniques include nuclear magnetic resonance (NMR) for structural confirmation and high-performance liquid chromatography (HPLC) for purity assessment. The tartrate moiety enhances solubility and stability, which must be validated via pH-dependent solubility studies and accelerated stability testing under ICH guidelines .

Q. Which pharmacopeial standards or validated methods are applicable for quantifying platyphylline tartrate in experimental matrices?

While no specific pharmacopeial monographs exist for platyphylline tartrate, researchers can adapt methods from analogous alkaloid-tartrate compounds. For example, spectrophotometric assays (e.g., reaction with bromophenol blue for metoprolol tartrate) or reverse-phase HPLC with photodiode array detection (RP-HPLC-PDA) are viable. Validation parameters (linearity, accuracy, precision) should follow ICH Q2(R1) guidelines, with method optimization via Design of Experiments (DoE) .

Q. How does the pyrrolizidine alkaloid structure of platyphylline influence its pharmacological activity and toxicity profile?

Platyphylline’s pyrrolizidine core confers cholinesterase inhibitory activity but also introduces hepatotoxic and pneumotoxic risks due to metabolic activation into reactive pyrrolic derivatives. Researchers must design toxicity studies using in vitro models (e.g., human hepatocyte cultures) and in vivo rodent assays, monitoring biomarkers like ALT/AST for liver damage and glutathione depletion for oxidative stress .

Advanced Research Questions

Q. How can researchers resolve contradictions in platyphylline tartrate’s reported efficacy versus toxicity across preclinical studies?

Discrepancies often arise from variations in experimental models (e.g., species-specific metabolism) or dosing regimens. A systematic review of existing data should be conducted, followed by dose-response studies using standardized protocols. Bayesian meta-analysis can quantify uncertainty, while in silico toxicokinetic modeling (e.g., GastroPlus®) predicts interspecies differences in bioavailability and toxicity thresholds .

Q. What experimental design strategies optimize platyphylline tartrate’s formulation for controlled-release delivery?

Factorial designs (e.g., Box-Behnken or 2³ factorial) are effective for optimizing drug-polymer ratios and excipient selection. For gastric retention, bilayer floating tablets with hydroxypropyl methylcellulose (HPMC) can be tested, with dependent variables including floating time and drug release kinetics (e.g., T₅₀%). Release mechanisms (Fickian vs. anomalous transport) should be confirmed using the Korsmeyer-Peppas model .

Q. How can Quality by Design (QbD) principles enhance the robustness of analytical methods for platyphylline tartrate?

QbD involves defining an Analytical Target Profile (ATP), identifying Critical Method Parameters (CMPs; e.g., mobile phase pH, column temperature), and conducting risk assessments via Failure Mode Effects Analysis (FMEA). Multi-variate DoE (e.g., Central Composite Design) optimizes CMPs, while Monte Carlo simulations predict method robustness under edge-of-failure conditions .

Q. What in vitro and in vivo models are appropriate for studying platyphylline tartrate’s spasmolytic mechanisms?

In vitro: Isolated rat ileum or tracheal smooth muscle preparations pre-contracted with acetylcholine or histamine, with platyphylline’s IC₅₀ calculated via nonlinear regression. In vivo: Murine models of induced bronchospasm (e.g., methacholine challenge) or intestinal hypermotility, paired with telemetry for real-time physiological monitoring. Data should be analyzed using two-way ANOVA with post hoc Bonferroni correction .

Methodological Considerations

  • Data Contradiction Analysis : Use systematic review frameworks (PRISMA) to aggregate preclinical data, followed by sensitivity analysis to identify outliers and confounding variables .
  • Validation of Analytical Methods : Include specificity testing against degradation products (e.g., forced degradation under acid/alkaline, oxidative, and thermal stress) and cross-validation with orthogonal techniques (e.g., LC-MS vs. UV spectrophotometry) .
  • Ethical Compliance : For in vivo studies, ensure protocol approval by institutional ethics committees (e.g., IACUC) and adherence to ARRIVE guidelines for reporting .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.